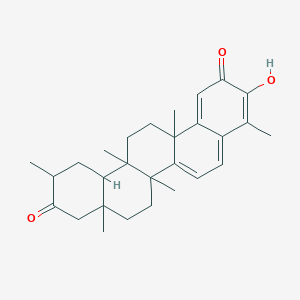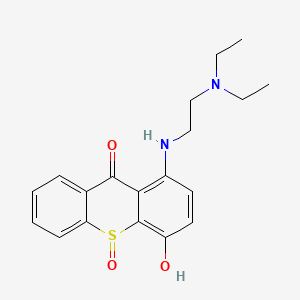
Hycanthone sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El hicanthona sulfóxido es un derivado de la hicanthona, un compuesto conocido por sus propiedades antiparasitarias, particularmente contra la esquistosomiasis. El hicanthona sulfóxido conserva la estructura central de la hicanthona pero incluye un grupo funcional sulfóxido, que puede influir en su comportamiento químico y actividad biológica.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de hicanthona sulfóxido normalmente implica la oxidación de la hicanthona. Esto se puede lograr utilizando varios agentes oxidantes como el peróxido de hidrógeno, el ácido m-cloroperbenzoico o el periodato de sodio. Las condiciones de reacción a menudo requieren una temperatura y un pH controlados para garantizar la oxidación selectiva del átomo de azufre al sulfóxido.
Métodos de Producción Industrial: En un entorno industrial, la producción de hicanthona sulfóxido implicaría procesos de oxidación a gran escala. Estos procesos utilizarían reactores de flujo continuo para mantener condiciones de reacción consistentes y optimizar el rendimiento. La elección del agente oxidante y las condiciones de reacción se adaptaría para maximizar la eficiencia y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de Reacciones: El hicanthona sulfóxido puede sufrir varias reacciones químicas, que incluyen:
Oxidación: La oxidación adicional puede convertir el sulfóxido en una sulfona.
Reducción: El grupo sulfóxido se puede reducir de nuevo al sulfuro utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: El grupo sulfóxido puede participar en reacciones de sustitución nucleofílica, donde el átomo de oxígeno es reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico, periodato de sodio.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio.
Sustitución: Nucleófilos como tioles, aminas o haluros en condiciones básicas o ácidas.
Productos Principales:
Oxidación: Hicanthona sulfona.
Reducción: Hicanthona.
Sustitución: Varios derivados sustituidos de tioxanthenona.
Aplicaciones Científicas De Investigación
Química: Utilizado como intermedio en la síntesis de otros compuestos que contienen azufre.
Biología: Investigado por sus efectos sobre la actividad enzimática y las interacciones proteicas.
Medicina: Explorado por sus propiedades antiparasitarias y su potencial actividad anticancerígena.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El hicanthona sulfóxido ejerce sus efectos principalmente a través de la intercalación del ADN y la inhibición de la biosíntesis de ácidos nucleicos. Puede intercalarse en el ADN, interrumpiendo los procesos de replicación y transcripción. Además, inhibe enzimas como las topoisomerasas y la endonucleasa apurínica 1 (APE1), que son cruciales para la reparación y el mantenimiento del ADN . Este doble mecanismo de acción contribuye a sus propiedades antiparasitarias y su potencial actividad anticancerígena.
Compuestos Similares:
Hicanthona: El compuesto principal, conocido por su actividad antiparasitaria.
Lucanthona: Otro derivado con propiedades de intercalación del ADN similares.
Miracil D: Un compuesto relacionado de tioxanthenona con actividad antitumoral.
Comparación: El hicanthona sulfóxido es único debido a la presencia del grupo sulfóxido, que puede influir en su reactividad química y actividad biológica. En comparación con la hicanthona y la lucanthona, el hicanthona sulfóxido puede exhibir diferentes perfiles farmacocinéticos y de toxicidad, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollos .
Comparación Con Compuestos Similares
Hycanthone: The parent compound, known for its antiparasitic activity.
Lucanthone: Another derivative with similar DNA intercalating properties.
Miracil D: A related thioxanthenone compound with antitumor activity.
Comparison: Hycanthone sulfoxide is unique due to the presence of the sulfoxide group, which can influence its chemical reactivity and biological activity. Compared to hycanthone and lucanthone, this compound may exhibit different pharmacokinetics and toxicity profiles, making it a valuable compound for further research and development .
Propiedades
Número CAS |
37599-14-7 |
|---|---|
Fórmula molecular |
C19H22N2O3S |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
1-[2-(diethylamino)ethylamino]-4-hydroxy-10-oxothioxanthen-9-one |
InChI |
InChI=1S/C19H22N2O3S/c1-3-21(4-2)12-11-20-14-9-10-15(22)19-17(14)18(23)13-7-5-6-8-16(13)25(19)24/h5-10,20,22H,3-4,11-12H2,1-2H3 |
Clave InChI |
BOILIEWUSDEGAC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1=C2C(=C(C=C1)O)S(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


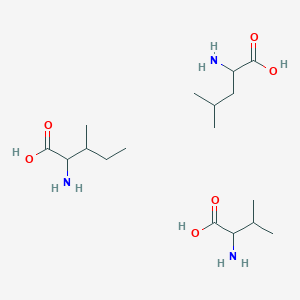
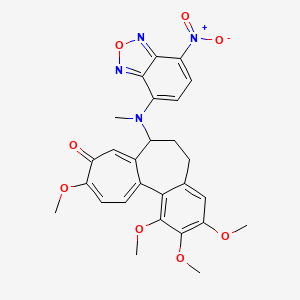
![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)
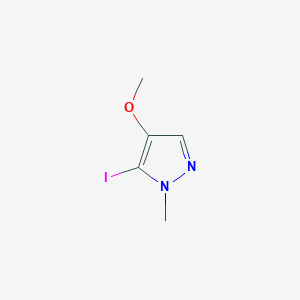

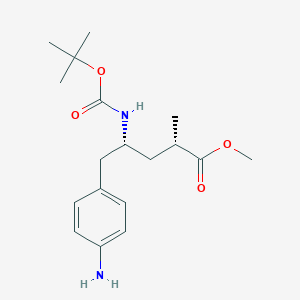
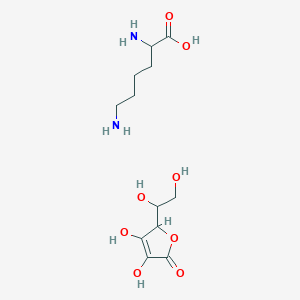
![[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate](/img/structure/B12295556.png)
![Phosphoric acid, mono(phenylmethyl) mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester, sodium salt (9CI)](/img/structure/B12295557.png)
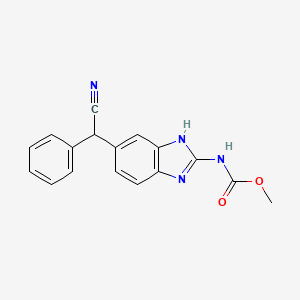
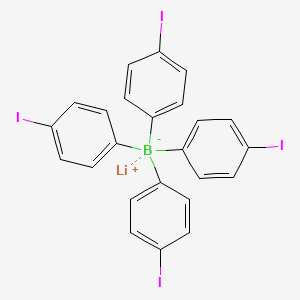
![[4,12-Diacetyloxy-15-(3-benzamido-2-methoxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295580.png)

